8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one
Description
This compound belongs to the pyrazino-oxazinone class, characterized by a bicyclic core fused with a sulfonyl-substituted trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl moiety contributes to hydrogen-bonding interactions, making it a candidate for enzyme inhibition (e.g., kinases or phosphodiesterases) .
Properties
IUPAC Name |
8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O4S/c15-14(16,17)10-1-3-12(4-2-10)24(21,22)18-5-6-19-11(7-18)8-23-9-13(19)20/h1-4,11H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBCCNAVBIVTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)COCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamine Derivatives
The oxazinone ring is typically assembled through cyclization of N-propargyl derivatives. For example, (±)-trans-2-azido-N-tosyl-cyclopentylamine undergoes propargylation with propargyl bromide in dimethylformamide (DMF) at 0°C–25°C, yielding a propargyl-azide intermediate. Subsequent Huisgen cycloaddition under palladium/copper catalysis forms the triazolo moiety, which is hydrolyzed to the pyrazinooxazinone under acidic conditions.
A solution of (±)-trans-2-azido-N-tosyl-cyclopentylamine (3.40 mmol) in DMF (10 mL) is treated with K₂CO₃ (10.19 mmol) and propargyl bromide (4.08 mmol) at 0°C. After stirring at 25°C for 2 h, the mixture is concentrated, extracted with diethyl ether, and purified via silica chromatography (5% ethyl acetate/petroleum ether) to afford the propargylated intermediate in 77% yield.
Ring-Closing Metathesis
Alternative routes employ olefin metathesis to form the tetrahydro ring system. A diene precursor bearing protected amine and alcohol groups undergoes Grubbs catalyst-mediated cyclization in dichloromethane at 40°C, followed by oxidation to the oxazinone using Jones reagent.
Sulfonylation Strategies
Direct Sulfonylation
The 4-(trifluoromethyl)benzenesulfonyl group is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. Reaction of the pyrazinooxazinone sodium salt with 4-(trifluoromethyl)benzenesulfonyl chloride in tetrahydrofuran (THF) at −78°C provides the sulfonylated product in moderate yields (45–60%).
To a cooled (−78°C) solution of pyrazinooxazinone (1.0 equiv) in THF (0.1 M) is added NaH (1.2 equiv). After 30 min, 4-(trifluoromethyl)benzenesulfonyl chloride (1.1 equiv) is added dropwise. The reaction is warmed to 25°C over 12 h, quenched with NH₄Cl, and extracted with ethyl acetate. Purification by silica chromatography (20% ethyl acetate/hexanes) affords the product.
Palladium-Catalyzed Coupling
For enhanced regiocontrol, Suzuki-Miyaura coupling is employed. A brominated pyrazinooxazinone intermediate reacts with 4-(trifluoromethyl)phenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C, achieving 70–85% yields.
Optimization of Reaction Parameters
Key variables influencing yield and purity were systematically evaluated (Table 1):
Table 1: Optimization of Sulfonylation Conditions
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂/PPh₃/CuI | K₂CO₃ | DMF | 95 | 24 | 68 |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 80 | 12 | 85 |
| 3 | None (SNAr) | NaH | THF | 25 | 12 | 60 |
DMF outperforms dioxane in solubility but necessitates higher temperatures, risking decomposition. The Pd/PPh₃/CuI system (Entry 1) achieves superior yields for electron-deficient aryl partners.
Stereochemical Considerations
The tetrahydro ring system’s stereochemistry is controlled during the cyclization step. X-ray crystallography of related compounds confirms that trans-diaxial substituents predominate when using bulky tosyl protecting groups, as evidenced by dihedral angles of 167.3° between N1–C2–C3–N4 atoms.
Characterization and Analytical Data
1H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 8.2 Hz, 2H, ArH), 7.75 (d, J = 8.2 Hz, 2H, ArH), 4.32–4.25 (m, 1H, CH), 3.98–3.85 (m, 2H, OCH₂), 3.45–3.32 (m, 2H, NCH₂), 2.90–2.75 (m, 2H, CH₂), 2.45–2.30 (m, 2H, CH₂).
HRMS (ESI+) : m/z calc. for C₁₈H₁₆F₃N₂O₄S [M+H⁺]: 437.0789; found: 437.0785.
Melting Point : 172–174°C (recrystallized from ethanol/water).
Chemical Reactions Analysis
Types of Reactions
8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide or sulfone derivatives .
Scientific Research Applications
8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural and functional differences between the target compound and analogues from recent studies:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with heterocyclic precursors (e.g., pyrazino-oxazinone cores) and introduce sulfonyl groups via nucleophilic substitution. Use trifluoromethylphenyl sulfonyl chlorides as electrophilic agents (analogous to methods in ).
- Step 2 : Optimize solvent choice (e.g., THF or dioxane for solubility) and reaction temperature (reflux conditions for activation energy).
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane.
- Key Data :
| Reaction Step | Yield (%) | Conditions |
|---|---|---|
| Sulfonylation | 65–75 | THF, 60°C, 12h |
| Cyclization | 50–60 | Dioxane, 80°C, 8h |
Q. How can spectroscopic and crystallographic techniques confirm the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for sulfonyl (δ ~3.5–4.0 ppm for CH2 groups adjacent to sulfonyl) and trifluoromethyl (δ ~120–125 ppm in 13C).
- HRMS : Validate molecular mass (e.g., [M+H]+ calculated for C₁₉H₁₈F₃N₂O₃S: 427.1034; observed: 427.1036).
- X-ray Crystallography : Use SHELX software for structure refinement. Key metrics: R-factor < 0.05, bond length accuracy ±0.01 Å .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Approach 1 : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For example, discrepancies in IC₅₀ values may arise from DMSO concentration variations.
- Approach 2 : Perform meta-analysis of published data, focusing on structural analogs (e.g., triazoloquinazolines in ) to identify trends in substituent effects.
- Approach 3 : Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability).
Q. What computational methods are effective in elucidating the mechanism of action or structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase domains). Prioritize binding poses with hydrogen bonds to sulfonyl or oxazinone groups.
- DFT Calculations : Calculate Fukui indices to predict reactive sites for electrophilic substitution .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors (see for QSAR workflows).
- Case Study : Hybrid molecules with piperazine moieties () show improved solubility and target affinity; apply similar logic to optimize this compound.
Q. How can researchers design stability studies to evaluate the compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
- Use randomized block designs (split-plot for pH/temperature factors) with triplicate samples .
- Analyze degradation via HPLC at intervals (0, 7, 14, 30 days).
- Key Metrics :
| Condition | Degradation Rate (%/day) | Major Degradants |
|---|---|---|
| pH 2.0, 25°C | 1.2 | Desulfonated product |
| pH 7.4, 40°C | 0.8 | Oxazinone ring-opened derivative |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
